molecular formula C18H16O3 B2919266 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 315234-02-7

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B2919266
CAS RN: 315234-02-7
M. Wt: 280.323
InChI Key: GRDQXLAYZCAPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, also known as EHMC, is a chromenone derivative that has been extensively studied due to its biological, chemical, and physical properties. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, enzyme inhibition, and molecular imaging.

Scientific Research Applications

Novel Synthesis and Applications

A novel synthesis method using biogenic ZnO nanoparticles to create derivatives of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has been explored. These compounds were characterized and analyzed for their antioxidant activities and potential as corrosion inhibitors in acidic media, showcasing their versatility in both organic chemistry and materials science (Anjan Kumar et al., 2022).

Antimicrobial and Anti-inflammatory Properties

Research into the anti-inflammatory and cytotoxic properties of derivatives from the Xylaria sp. SWUF09-62 fungus, including 6-ethyl-8-hydroxy-4H-chromen-4-one, revealed potential chemopreventive and chemotherapeutic applications. These compounds demonstrated significant anti-inflammatory activity and cytotoxicity against certain cancer cell lines, highlighting their potential in developing new therapeutic agents (Patjana et al., 2019).

Catalysis and Organic Synthesis

Studies have shown the efficiency of using novel catalysts in synthesizing 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one derivatives. These research efforts not only provide insights into the compound's chemical properties but also contribute to the advancement of green chemistry and catalysis techniques, further expanding the scope of its applications in organic synthesis (Safaei-Ghomi et al., 2017).

Spectral Analysis and Structure Determination

Detailed spectral analysis and density functional theory (DFT) investigations of benzopyran analogues, including 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, have been conducted. These studies are crucial for understanding the electronic structure and physicochemical properties of such compounds, which could be pivotal in designing new materials with specific optical or electronic functionalities (Al-Otaibi et al., 2020).

properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-12-9-14-16(10-15(12)19)21-11(2)17(18(14)20)13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQXLAYZCAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.